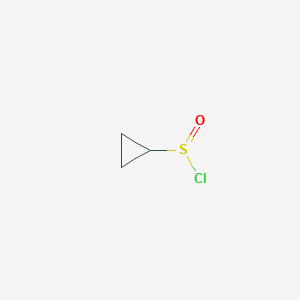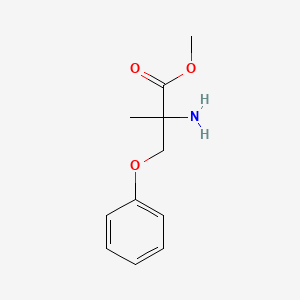
Cyclopropansulfinylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanesulfonyl chloride is a chemical compound with the molecular formula C3H5ClO2S . It is a useful research chemical .
Synthesis Analysis
Cyclopropanesulfonyl chloride can be synthesized from cyclopropylmagnesium bromide . It can also be used in the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives, which can serve as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors .Molecular Structure Analysis
The molecular structure of Cyclopropanesulfonyl chloride consists of a three-membered carbon ring (cyclopropane) attached to a sulfonyl chloride group .Chemical Reactions Analysis
While specific chemical reactions involving Cyclopropanesulfonyl chloride are not detailed in the search results, it is known that sulfonyl chlorides are generally reactive and can participate in various types of chemical reactions .Physical And Chemical Properties Analysis
Cyclopropanesulfonyl chloride is a colorless liquid . It has a density of 1.38 g/mL at 25 °C, a refractive index (n20/D) of 1.4770, and a flash point of 204 °F .Wissenschaftliche Forschungsanwendungen
1. Synthese von Hepatitis-C-Virus-NS3-Proteaseinhibitoren Cyclopropansulfinylchlorid kann bei der Synthese von (1R,2S)-1-Amino-2-vinylcyclopropancarbonsulfonamidderivaten verwendet werden . Diese Derivate können als Bausteine bei der Herstellung potenter Hepatitis-C-Virus-NS3-Proteaseinhibitoren dienen . Diese Anwendung ist besonders wichtig im Bereich der medizinischen Chemie, wo neue Medikamente zur Bekämpfung von Hepatitis C entwickelt werden.
Synthese von hochfunktionalisierten Cyclopropanen
this compound wird auch bei der Synthese von cyclopropanhaltigen Naturstoffen verwendet . Diese hochfunktionalisierten Cyclopropane sind in der organischen Chemie aufgrund ihres Vorkommens in einer Vielzahl von Naturstoffen und biologisch aktiven Verbindungen von großem Interesse .
Chemische Eigenschaften und Handhabung
this compound ist eine farblose bis gelbe Flüssigkeit mit einer Dichte von 1,38 g/mL bei 25 °C . Sie hat einen Siedepunkt von 60,0 °C (2,0 Torr) und einen Flammpunkt von 96 °C . Sie ist schädlich beim Verschlucken oder Einatmen und verursacht schwere Hautverätzungen und Augenschäden . Kontakt mit Wasser setzt giftiges Gas frei .
Safety and Hazards
Wirkmechanismus
Target of Action
Cyclopropanesulfinyl chloride is primarily used in the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives . These derivatives serve as building blocks in the preparation of potent hepatitis C virus NS3 protease inhibitors . Therefore, the primary target of Cyclopropanesulfinyl chloride is the NS3 protease of the hepatitis C virus.
Mode of Action
It is known that it is used to synthesize sulfonamide derivatives . Sulfonamides are known to inhibit the function of enzymes, and in this case, it is likely that the synthesized sulfonamide derivatives inhibit the NS3 protease of the hepatitis C virus.
Biochemical Pathways
The NS3 protease is essential for the replication of the hepatitis C virus, so inhibiting this enzyme disrupts the viral life cycle .
Result of Action
The result of the action of Cyclopropanesulfinyl chloride is the synthesis of potent inhibitors of the hepatitis C virus NS3 protease . By inhibiting this enzyme, the replication of the virus is disrupted, leading to a decrease in viral load and potentially the alleviation of hepatitis C symptoms.
Action Environment
The action environment of Cyclopropanesulfinyl chloride is typically a laboratory setting, where it is used as a reagent in chemical reactions . The stability, efficacy, and action of Cyclopropanesulfinyl chloride can be influenced by various factors such as temperature, pH, and the presence of other chemicals. It is sensitive to moisture and should be stored in a sealed container, away from heat sources .
Eigenschaften
IUPAC Name |
cyclopropanesulfinyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClOS/c4-6(5)3-1-2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIPMEXSSYTVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139631-61-1 |
Source


|
| Record name | cyclopropanesulfinyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile](/img/structure/B2449889.png)
![4-butyl-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2449891.png)
![N-(2,4-dimethylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2449892.png)
![[2-[[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2449895.png)
![3-(4-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449897.png)







